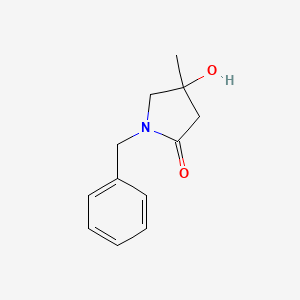

1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one

Description

Significance of the Pyrrolidinone Scaffold in Organic and Medicinal Chemistry

The pyrrolidinone scaffold is a privileged structure in medicinal chemistry due to its favorable pharmacological and pharmacokinetic properties. nbinno.com Its rigid, five-membered ring structure allows for the precise spatial arrangement of substituents, which is crucial for effective interaction with biological targets. nbinno.com The presence of the lactam functionality provides a site for hydrogen bonding, which can contribute to the binding affinity of a molecule to its target protein. nbinno.com

The sp³-hybridized carbon atoms in the pyrrolidinone ring contribute to its three-dimensional character, a desirable trait in modern drug design that allows for better exploration of the pharmacophore space compared to flat, two-dimensional aromatic rings. nih.govresearchgate.netnih.gov This non-planar structure can lead to improved target selectivity and reduced off-target effects. nih.gov Furthermore, the pyrrolidinone nucleus is found in a wide range of FDA-approved drugs, highlighting its clinical significance. nih.gov The versatility of this scaffold is also evident in its use as a synthetic intermediate for the creation of more complex molecules. nbinno.com

Importance of Hydroxylated and N-Substituted Pyrrolidin-2-ones

The introduction of hydroxyl groups and N-substituents to the pyrrolidinone scaffold significantly expands its chemical diversity and biological activity. Hydroxylation, for instance, can increase the polarity of a molecule, which may improve its aqueous solubility and bioavailability. The position of the hydroxyl group can also influence the molecule's stereochemistry and its ability to form specific hydrogen bonds with its biological target. researchgate.net Polyhydroxylated pyrrolidines are known to be potent inhibitors of glycosidases, making them potential therapeutic agents for diabetes and cancer. nih.gov

N-substitution on the pyrrolidinone ring is a common strategy to modulate the compound's properties. nih.gov The substituent at the nitrogen atom can influence the molecule's lipophilicity, metabolic stability, and target-binding affinity. nih.gov The N-benzyl group, as seen in 1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one, is a frequently employed substituent in medicinal chemistry. It can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with the target protein.

Overview of Academic Research Trajectories for this compound and its Analogues

While specific research on this compound is not extensively documented in publicly available literature, the research trajectories of its analogues provide valuable insights into its potential applications and areas of investigation. The synthesis of substituted pyrrolidinones is a very active area of research, with a focus on developing stereoselective methods to control the spatial arrangement of the substituents. researchgate.netnih.govacs.org

Research into analogues often focuses on their potential as nootropic agents, which are substances that may improve cognitive function. uran.ua For instance, derivatives of 4-(aminomethyl)-1-benzylpyrrolidin-2-one have been synthesized and studied for their potential nootropic activity. uran.ua Furthermore, the pyrrolidinone scaffold is a key component in the development of inhibitors for various enzymes and receptors implicated in a range of diseases, including cancer, infectious diseases, and central nervous system disorders. nbinno.com The structural motifs present in this compound suggest that research on this compound and its close analogues could be directed towards exploring their biological activities in these therapeutic areas.

Chemical Data of Related Pyrrolidinone Derivatives

Due to the limited availability of specific experimental data for this compound, the following table presents data for structurally related compounds to provide a comparative context.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1-Benzyl-4-(hydroxymethyl)pyrrolidin-2-one | C12H15NO2 | 205.25 | Not available |

| 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid | C12H15NO3 | 221.25 | Not available |

| (2S,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | C13H17NO4 | 251.28 | 433.897 at 760 mmHg |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-hydroxy-4-methylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(15)7-11(14)13(9-12)8-10-5-3-2-4-6-10/h2-6,15H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVCQYFALBFLAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Benzyl 4 Hydroxy 4 Methylpyrrolidin 2 One and Its Enantiomers/diastereomers

General Approaches to Pyrrolidinone Ring Construction

The formation of the five-membered lactam core, known as the pyrrolidin-2-one ring, is a foundational step in synthesizing the target compound. This is achieved through various chemical reactions, including intramolecular cyclizations and multi-component strategies.

Cyclization Reactions for Pyrrolidin-2-one Core Formation

Intramolecular cyclization is a common and effective method for creating the pyrrolidin-2-one structure. This approach involves a precursor molecule that contains all the necessary atoms for the ring, which then undergoes a reaction to close the ring. A prevalent strategy involves the lactamization of γ-amino esters. For instance, a γ-amino ester can be induced to cyclize under reflux with acetic acid in a solvent like toluene, yielding the corresponding pyrrolidin-2-one. nih.govmdpi.com

Other cyclization strategies include:

Reductive Amination: Condensation of a 1,4-dicarbonyl compound with an amine (like benzylamine), followed by reduction, can form the pyrrolidine (B122466) ring. mdpi.com

Cyclization of Amino Alcohols: 1,4-amino alcohols can be cyclized under acidic or basic conditions to yield the pyrrolidinone core. mdpi.com

Ammonolysis of γ-butyrolactone: In industrial settings, 2-pyrrolidone itself is often produced by reacting γ-butyrolactone with ammonia (B1221849) at high temperatures and pressures. chemicalbook.com While this produces the basic ring, further modifications are necessary to achieve the specific substitutions of the target compound.

A notable method involves the reaction of donor-acceptor cyclopropanes with primary amines, such as anilines or benzylamines. This reaction, initiated by a catalyst like nickel perchlorate, opens the cyclopropane (B1198618) ring to form a γ-amino ester intermediate, which can then be cyclized in a one-pot operation to produce 1,5-substituted pyrrolidin-2-ones. nih.govmdpi.com

Multi-Component Reactions in Pyrrolidinone Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. tandfonline.comresearchgate.net These reactions are valued for their high atom and step economy, reducing waste and simplifying synthetic procedures. tandfonline.comresearchgate.net

One of the most prominent MCRs used for constructing nitrogen-containing heterocycles is the Ugi reaction . acs.orgrloginconsulting.com A variation of this reaction can be employed to synthesize pyrrolidin-5-one-2-carboxamides. This involves a one-pot reaction of an allenic acid, a primary amine (e.g., benzylamine), an isocyanide, and an aldehyde. The intermediate formed from this Ugi reaction subsequently undergoes a regioselective 5-exo-dig cyclization when treated with a base like potassium tert-butoxide (KOt-Bu), yielding the pyrrolidinone product under mild, transition-metal-free conditions. acs.org

Another relevant MCR is the [3+2] cycloaddition reaction . This involves the generation of an azomethine ylide intermediate, often from an amino acid like glycine (B1666218) and an aldehyde. mdpi.com This ylide then reacts with a dipolarophile (an alkene or alkyne) to form the pyrrolidine ring. tandfonline.com This method is particularly powerful for creating highly substituted and stereochemically complex pyrrolidine derivatives. mdpi.comtandfonline.com

| Reaction Type | Key Reactants | Conditions | Product Type |

| Ugi-Cyclization | Allenic acid, Primary amine, Isocyanide, Aldehyde | Base (e.g., KOt-Bu) at room temperature | Pyrrolidin-5-one-2-carboxamide |

| [3+2] Cycloaddition | Amino acid, Aldehyde, Dipolarophile | Often requires heating or a catalyst | Substituted Pyrrolidine |

| Cyclopropane Ring Opening | Donor-Acceptor Cyclopropane, Benzylamine | Ni(ClO₄)₂, then acid-catalyzed cyclization | 1,5-Disubstituted Pyrrolidin-2-one |

Stereoselective Synthesis of 1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one Analogues

Creating specific stereoisomers (enantiomers and diastereomers) of this compound requires precise control over the spatial arrangement of atoms during synthesis. This is crucial as different stereoisomers can have vastly different biological activities.

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce one diastereomer in preference to others. This is often achieved by using a substrate that already contains a chiral center, which then directs the formation of a new stereocenter. For example, in the synthesis of 4-hydroxy-2-methylproline derivatives, a dihydroxylation of an unsaturated precursor resulted in a lactone as a mixture of diastereomers. researchgate.net Subsequent reactions, including mesylation and intramolecular cyclization, led to the formation of both cis and trans diastereomers of the final pyrrolidine product, which could then be separated. researchgate.net

Another approach is the [3+2] cycloaddition reaction involving cyclic azomethine ylides. The inherent stereochemistry of the reactants can influence the stereochemical outcome of the cycloadducts, providing a route to specific diastereomers of polycyclic pyrrolidine systems. mdpi.comresearchgate.net

Enantioselective Synthetic Strategies

Enantioselective synthesis focuses on producing a specific enantiomer. This is often accomplished using chiral catalysts or auxiliaries that create a chiral environment for the reaction. Organocatalysis, for instance, has been successfully applied to the synthesis of fluorinated indolizidinone derivatives, which share the pyrrolidine core. In this process, a chiral phosphoric acid catalyst, such as (S)-TRIP, facilitates an enantioselective intramolecular aza-Michael reaction to establish a key stereocenter with high enantioselectivity. nih.gov

For analogues of the target compound, such as pyrovalerone, it has been demonstrated that the biological activity often resides in a single enantiomer. nih.gov The synthesis of these enantiomerically pure compounds typically involves either resolving a racemic mixture or employing an asymmetric synthesis from the outset.

Chiral Pool Approaches Utilizing Natural Product Precursors

The chiral pool refers to the collection of inexpensive, readily available, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. bohrium.comnih.gov These natural products serve as versatile starting materials for the synthesis of complex chiral molecules. bohrium.com

Amino acids like L-proline and 4-hydroxyproline (B1632879) are excellent precursors for pyrrolidine-containing drugs because they already possess the core ring structure with defined stereochemistry. mdpi.com For example, (2S,4R)-4-hydroxypyrrolidine carboxylic acid is a key starting material for synthesizing precursors to carbapenem (B1253116) antibiotics like Ertapenem and Meropenem. mdpi.com

Similarly, other natural products like D-mannose or tartaric and malic acids can be transformed into enantiomerically pure cyclic nitrones. These intermediates can then undergo diastereoselective cycloaddition reactions to build complex, polyhydroxylated pyrrolidine and pyrrolizidinone structures. researchgate.netresearchgate.net The versatility of natural products like 2-hydroxycitric acid lactones has also been demonstrated in the construction of chiral 3-substituted and 3,4-disubstituted pyrrolidine-2,5-diones. nih.gov

| Approach | Principle | Example Precursor | Target Structure Feature |

| Diastereoselective | An existing stereocenter directs the formation of a new one. | Chiral unsaturated lactone | Specific cis/trans relationship |

| Enantioselective | A chiral catalyst or auxiliary creates a preference for one enantiomer. | Achiral amide with a chiral phosphoric acid catalyst | A specific (R) or (S) configuration |

| Chiral Pool | Synthesis begins with an enantiopure natural product. | 4-Hydroxyproline, D-Mannose, Tartaric Acid | Inherits stereochemistry from the starting material |

Key Reaction Steps and Reagents for this compound Synthesis

The synthesis of this compound is a multi-step process involving the formation of the core pyrrolidinone ring, attachment of the N-benzyl group, and functionalization at the C-4 position. The specific sequence of these steps can vary, but they generally rely on established methodologies in heterocyclic chemistry.

N-Alkylation and Benzylation Strategies

The introduction of the benzyl (B1604629) group onto the nitrogen atom of the pyrrolidinone ring is a critical step, typically achieved through N-alkylation. This reaction involves the nucleophilic substitution of a benzyl halide by the nitrogen atom of the pyrrolidinone precursor. The nitrogen atom, being part of a lactam, is less nucleophilic than a typical amine, often necessitating the use of a base to deprotonate the N-H bond and increase its reactivity. researchgate.net

Common strategies involve reacting a pre-formed pyrrolidinone ring with a benzylating agent like benzyl bromide or benzyl chloride in the presence of a suitable base and solvent. uran.uachemicalbook.com The choice of base is crucial to ensure efficient deprotonation without promoting side reactions. Strong bases such as sodium hydride (NaH) or weaker bases like potassium carbonate (K2CO3) are often employed in polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). researchgate.netchemicalbook.com An alternative approach involves the reductive amination of a keto-acid precursor, such as levulinic acid, with benzylamine, which forms and cyclizes the ring in a single conceptual sequence. researchgate.net

| Reagent/Condition | Role / Type | Common Examples |

| Pyrrolidinone Substrate | Starting Material | 4-Hydroxy-4-methylpyrrolidin-2-one |

| Benzylating Agent | Electrophile | Benzyl bromide, Benzyl chloride |

| Base | Proton Acceptor | Sodium hydride (NaH), Potassium carbonate (K2CO3) |

| Solvent | Reaction Medium | DMF, THF, Acetonitrile (B52724) |

| Temperature | Reaction Condition | Room temperature to reflux (e.g., 65°C) chemicalbook.com |

Introduction of Hydroxyl and Methyl Functionalities at C-4 Position

The simultaneous introduction of the hydroxyl (-OH) and methyl (-CH3) groups at the C-4 position is a hallmark of this molecule's structure, creating a tertiary alcohol. This transformation is most effectively achieved by the reaction of a suitable organometallic reagent with a carbonyl group at the C-4 position of the pyrrolidinone ring. guidechem.com

The key precursor for this step is 1-benzylpyrrolidine-2,4-dione (B1337291). The reaction proceeds via the nucleophilic addition of a methyl organometallic reagent, such as a methyl Grignard reagent (e.g., methylmagnesium bromide, CH3MgBr), to the C-4 ketone. researchgate.net This attack on the electrophilic carbonyl carbon breaks the pi bond of the C=O group, forming a new carbon-carbon bond and a magnesium alkoxide intermediate. A subsequent aqueous workup protonates the alkoxide to yield the final tertiary alcohol functionality. leah4sci.com This method is highly effective for creating tertiary alcohols from ketone precursors. masterorganicchemistry.com

Reductive Methodologies in Pyrrolidinone Derivatives

Reductive processes are integral to the synthesis of the pyrrolidinone scaffold and its precursors. nih.gov While the final target compound itself is not a direct product of reduction, its precursors often are. For example, the pyrrolidinone ring can be synthesized via the reductive amination of levulinic acid or its esters. researchgate.net This involves the reaction with an amine (like benzylamine) to form an imine, which is then reduced and cyclized.

In other synthetic routes, reduction is used to modify functional groups. For instance, if the synthesis starts from N-methylsuccinimide, a reduction step using a reagent like sodium borohydride (B1222165) (NaBH4) is necessary to convert one of the carbonyl groups to the hydroxyl intermediate required for subsequent steps. researchgate.net Cobalt-catalyzed reductive coupling reactions represent another advanced methodology, where nitriles and acrylamides can be coupled to form pyrrolidinone structures, showcasing the versatility of reductive methods in this chemical class. organic-chemistry.org

Organometallic Reagent Applications (e.g., Grignard Reactions)

Organometallic reagents, particularly Grignard reagents, are indispensable for the synthesis of this compound. researchgate.net Their primary role is to install the methyl group at the C-4 position while simultaneously generating the hydroxyl group from the C-4 ketone.

The reaction involves the nucleophilic attack of the carbanion-like carbon of the Grignard reagent (e.g., methylmagnesium bromide) on the electrophilic carbonyl carbon of a 1-benzylpyrrolidine-2,4-dione precursor. guidechem.com This step is a classic example of a Grignard addition to a ketone, which is a fundamental carbon-carbon bond-forming reaction in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or THF, to stabilize the Grignard reagent. leah4sci.com The process concludes with an acidic workup to protonate the intermediate alkoxide, yielding the desired tertiary alcohol. youtube.com

| Step | Reagent/Precursor | Role | Product of Step |

| 1. Nucleophilic Addition | 1-Benzylpyrrolidine-2,4-dione | Ketone Precursor | Magnesium alkoxide intermediate |

| Methylmagnesium bromide (CH3MgBr) | Organometallic Nucleophile | ||

| Anhydrous Ether (Solvent) | Stabilizes Grignard Reagent | ||

| 2. Protonation (Workup) | H3O+ (e.g., aq. NH4Cl) | Proton Source | This compound |

Catalytic Systems in this compound Synthesis

While classical stoichiometric reactions are effective, catalytic systems offer more efficient and atom-economical routes for synthesizing the pyrrolidinone core. These systems can facilitate key bond-forming steps under milder conditions.

Homogeneous Catalysis for Pyrrolidinone Derivatives

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides powerful methods for constructing pyrrolidinone rings. Transition metal complexes are often employed to catalyze cyclization and amination reactions. For example, cobalt-based catalysts can be used for the reductive coupling of nitriles and acrylamides to synthesize substituted pyrrolidinones. organic-chemistry.org Ruthenium and Iridium complexes have also been reported for the synthesis of pyrrolidinones from biomass-derived platform chemicals like levulinic acid through reductive amination pathways. researchgate.net These catalytic cycles often involve steps like oxidative addition, migratory insertion, and reductive elimination to form the heterocyclic ring structure. The use of N-methylpyrrolidone itself as a solvent in certain homogeneous catalyst systems for CO and H2 transformations highlights the stability and utility of the pyrrolidinone scaffold in chemical processes. mdpi.com

Heterogeneous Catalysis Approaches (e.g., Pd/C Hydrogenation)

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst like Pd/C in a liquid reaction mixture. This method offers significant advantages, including simplified catalyst removal through filtration, potential for catalyst recycling, and high efficiency under various reaction conditions.

A plausible synthetic route to this compound using heterogeneous catalysis could involve the catalytic hydrogenation of a suitable unsaturated precursor, such as 1-benzyl-4-methylenepyrrolidin-2-one or 1-benzyl-4-methyl-1H-pyrrole-2,5-dione. In such a transformation, the Pd/C catalyst would facilitate the addition of hydrogen across the double bond(s) to yield the saturated pyrrolidinone ring. The reduction of a dione (B5365651) precursor could also potentially lead to the formation of the hydroxyl group, although this might require specific reaction conditions to control chemoselectivity and stereoselectivity.

For instance, the general process of hydrogenating an exocyclic methylene (B1212753) group in a related pyrrolidine system would typically involve the following steps:

Dissolution: The precursor, 1-benzyl-4-methylenepyrrolidin-2-one, is dissolved in an appropriate solvent, such as ethanol, methanol, or ethyl acetate.

Catalyst Addition: A catalytic amount of Pd/C (typically 5-10% by weight) is added to the solution.

Hydrogenation: The mixture is subjected to a hydrogen atmosphere, often under pressure (from balloon pressure to several atmospheres in a specialized apparatus), and stirred until the reaction is complete.

Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the crude product, which can then be purified.

The stereochemical outcome of such a hydrogenation would be of critical importance for the synthesis of specific enantiomers or diastereomers. The stereoselectivity of catalytic hydrogenation is often influenced by the steric environment of the substrate, as the molecule adsorbs onto the catalyst surface from its less hindered face.

While specific research data for the hydrogenation leading to this compound is not available, data from analogous reactions on similar substrates could provide insight. For example, studies on the hydrogenation of other substituted pyrrolidines or related heterocycles demonstrate the feasibility and general conditions for such transformations. However, without direct experimental results, any discussion of yields, reaction times, and stereoselectivity for the target compound would be speculative.

Further research and publication in this specific area are required to provide detailed findings and establish optimized protocols for the synthesis of this compound using heterogeneous catalysis.

Advanced Spectroscopic and Analytical Characterization of 1 Benzyl 4 Hydroxy 4 Methylpyrrolidin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Detailed analysis of the one-dimensional and two-dimensional NMR spectra is essential for the unambiguous structural confirmation of 1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one. This would involve the assignment of all proton and carbon signals and the study of their correlations.

One-Dimensional NMR (¹H and ¹³C NMR)

The ¹H NMR spectrum would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and integration (number of protons). The ¹³C NMR spectrum would indicate the number of unique carbon atoms and their chemical shifts, distinguishing between carbonyl, aromatic, and aliphatic carbons. Without experimental spectra, a data table of chemical shifts and coupling constants cannot be generated.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons in the pyrrolidinone ring and the benzyl (B1604629) group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of carbon signals.

A detailed interpretation of these 2D spectra is not possible without the actual experimental data.

Conformational Analysis via NMR

Advanced NMR studies, such as Nuclear Overhauser Effect (NOE) experiments, could provide insights into the three-dimensional structure and preferred conformation of the molecule in solution. This analysis is predicated on the availability of specific NOE data.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of this compound and confirming its atomic composition. A data table of the calculated versus found mass cannot be created without this data.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis would provide information on the purity of the compound and its fragmentation pattern upon electron ionization. The retention time from the gas chromatogram and the mass-to-charge ratios of the fragments in the mass spectrum are characteristic features. Without an experimental GC-MS report, a discussion of its fragmentation pathway cannot be provided.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is highly effective for the identification and quantification of this compound, providing essential information on its molecular weight and purity.

In a typical LC-MS analysis, the compound is first separated from any impurities or matrix components on a chromatographic column. Given the polarity of the hydroxyl group and the pyrrolidinone ring, either reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC) could be employed. A common mobile phase for reverse-phase LC would consist of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acidifier like formic acid to promote protonation.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it minimizes fragmentation and typically produces a protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine the mass of this ion with high accuracy, allowing for the confirmation of the elemental formula (C₁₂H₁₅NO₂). The expected monoisotopic mass for the neutral molecule is 221.1097 g/mol . The mass spectrometer would detect the protonated molecule at an m/z (mass-to-charge ratio) of 222.1175. Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed.

| Parameter | Description |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Monoisotopic Mass | 221.1097 u |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Expected Primary Ion | [M+H]⁺ |

| Expected m/z for [M+H]⁺ | 222.1175 |

| Other Potential Adducts | [M+Na]⁺, [M+K]⁺ |

| Expected m/z for [M+Na]⁺ | 244.0995 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques are indispensable for identifying the functional groups present within a molecule by probing its molecular vibrations.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations in its chemical bonds. The resulting spectrum provides a unique "fingerprint" based on the molecule's functional groups. For this compound, the key functional groups are the tertiary alcohol (O-H), the tertiary amide or lactam (C=O), the aromatic benzyl group, and aliphatic C-H bonds.

The FTIR spectrum is expected to show a broad absorption band in the region of 3500-3300 cm⁻¹ corresponding to the stretching vibration of the tertiary hydroxyl (-OH) group. A strong, sharp absorption peak characteristic of the lactam carbonyl (C=O) group stretch is anticipated around 1680-1650 cm⁻¹. Aromatic C-H stretching vibrations from the benzyl group would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidinone ring and methyl group would be observed just below 3000 cm⁻¹. Additionally, characteristic peaks for aromatic C=C bond stretching are expected in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Tertiary Alcohol (O-H) | Stretching | 3500 - 3300 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2980 - 2850 |

| Tertiary Amide/Lactam (C=O) | Stretching | 1680 - 1650 (strong) |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1250 - 1180 |

| C-O | Stretching | 1150 - 1050 |

Raman spectroscopy is a complementary technique to FTIR that involves scattering light from a molecule and analyzing the energy shifts. mdpi.com While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds and vibrations. This makes it particularly useful for observing the vibrations of the aromatic ring and the carbon backbone. nih.gov

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3080 - 3050 |

| Aliphatic C-H (CH₃, CH₂) | Stretching | 2980 - 2850 |

| Tertiary Amide/Lactam (C=O) | Stretching | 1690 - 1650 |

| Aromatic C=C | Stretching | ~1600 |

| Aromatic Ring | Breathing Mode | ~1000 (strong) |

X-ray Crystallography for Absolute Stereochemical Assignment

The molecule this compound contains a chiral center at the C4 carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers (R and S). Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule and for assigning the absolute stereochemistry of its chiral centers. mdpi.com

This technique requires growing a suitable single crystal of the compound. The crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the precise positions of all atoms in the crystal lattice can be determined. dtic.mil This analysis reveals critical structural information, including bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's connectivity and conformation.

For a chiral molecule, specialized techniques involving anomalous dispersion can be used to determine the absolute configuration (R or S) at the stereocenter without the need for a reference chiral center. mdpi.com While specific crystallographic data for this compound is not available, the table below presents example data that would be obtained from such an analysis, illustrating the type of information generated. nih.gov

| Parameter | Example Value/Description |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per unit cell (Z) | e.g., 4 |

| Bond Lengths | e.g., C=O, C-N, C-O, C-C (Å) |

| Bond Angles | e.g., O=C-N, C-N-C (°) |

| Absolute Configuration | Determined (e.g., R or S at C4) |

Computational and Theoretical Studies of 1 Benzyl 4 Hydroxy 4 Methylpyrrolidin 2 One and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific studies utilizing Density Functional Theory (DFT) to analyze the electronic structure, reactivity, frontier molecular orbitals (HOMO-LUMO), or electrostatic potential maps of 1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one were found.

Molecular Modeling and Conformational Analysis

There is no available research on the molecular modeling and conformational analysis of this compound. This includes studies on its preferred three-dimensional structures, potential energy surfaces, and the identification of stable conformers.

Computational Prediction of Spectroscopic Properties

No publications were identified that computationally predicted the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound and compared them with experimental data.

Theoretical Elucidation of Reaction Mechanisms and Energetics

A search for theoretical studies on the reaction mechanisms involving this compound, including transition state analysis and reaction energy profiles, did not yield any relevant results.

Computational Approaches to Structure-Activity Relationship (SAR) Prediction

There is no available literature on the use of computational methods, such as QSAR or molecular docking, to predict the structure-activity relationships of this compound or its derivatives for any specific biological target.

Exploration of Biological Activities and Structure Activity Relationships of 1 Benzyl 4 Hydroxy 4 Methylpyrrolidin 2 One Analogues

In vitro Biological Activity Screening Methodologies

A variety of in vitro assays are employed to determine the biological activities of pyrrolidinone derivatives. These screening methods are essential for identifying lead compounds and understanding their pharmacological profiles.

For assessing potential antibacterial properties, methods like the agar well diffusion assay are utilized. In this technique, the zone of inhibition around a well containing the test compound indicates its ability to suppress the growth of specific bacterial strains, such as Escherichia coli and Staphylococcus aureus. nih.gov

To evaluate anti-inflammatory potential, several assays are conducted. Cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase inhibition assays are common for identifying compounds that can target key enzymes in the inflammatory pathway. ebi.ac.uknih.gov Additionally, albumin denaturation and anti-protease assays help to determine the compound's ability to counteract protein denaturation and proteolytic activity, which are hallmarks of inflammation. ebi.ac.uk

For antidiabetic activity, the inhibitory effects on α-amylase and α-glucosidase are frequently measured. nih.gov These enzymes are crucial for carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. acs.orgnih.gov Spectrophotometric methods are typically used to quantify the enzymatic activity in the presence of the pyrrolidinone derivatives. acs.org

Antioxidant capacity is another important biological activity that is often screened. Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay are employed to evaluate the ability of these compounds to neutralize free radicals. nih.gov

Receptor binding assays are fundamental in determining the affinity of pyrrolidinone analogues for specific receptor targets. merckmillipore.com These assays often use radiolabeled ligands to compete with the test compounds for binding to the receptor, allowing for the determination of binding affinities (Ki) and IC50 values. merckmillipore.comnih.gov This methodology is crucial for profiling compounds against targets like dopamine D2-like receptors. nih.gov

Mechanism-Based Biological Investigations of Pyrrolidinone Derivatives

Understanding the specific molecular mechanisms by which pyrrolidinone derivatives exert their biological effects is crucial for their development as therapeutic agents. These investigations often focus on enzyme inhibition, receptor binding, and modulation of cellular pathways.

Pyrrolidinone-containing compounds have been investigated as inhibitors of various enzymes. For instance, certain benzimidazole carboxamides bearing a pyrrolidine (B122466) nucleus have been identified as inhibitors of poly(ADP-ribose) polymerase-1 and -2 (PARP-1 and -2), enzymes involved in DNA damage repair. nih.gov

Derivatives of the pyrrolidine scaffold have also shown inhibitory activity against monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), enzymes that degrade endocannabinoids. nih.govnih.gov Inhibition of these enzymes can lead to increased levels of endocannabinoids, which have roles in pain, inflammation, and mood regulation. Some pyrrolidine-carbamate based compounds have been developed as irreversible inhibitors of these enzymes. mdpi.com

Furthermore, numerous studies have highlighted the potential of pyrrolidinone derivatives as α-glucosidase inhibitors for the management of type 2 diabetes. nih.govresearchgate.netacs.org Polyhydroxylated pyrrolidines, also known as aza-sugars, can mimic the transition state of carbohydrate processing enzymes, leading to their inhibition. nih.gov Some dihydroxy pyrrolidine derivatives have demonstrated potent α-glucosidase inhibitory activity, with IC50 values significantly lower than the standard drug acarbose. researchgate.net

The interaction of pyrrolidinone analogues with various receptors is a key area of investigation. For example, benzimidazole derivatives containing a pyrrolidine moiety have been explored as inhibitors of the Transient Receptor Potential Cation Channel Subfamily C Member 5 (TRPC5). nih.gov TRPC5 is implicated in various cellular processes and is considered a potential therapeutic target for conditions like chronic kidney disease and pain. nih.govnih.gov

Additionally, the pyrrolidine ring is a common feature in ligands targeting dopamine D2-like receptors. nih.govnih.gov Structure-activity relationship studies on eticlopride-based bitopic ligands have shown that modifications to the pyrrolidine ring can significantly impact binding affinity for D2 and D3 receptors. nih.gov Similarly, certain 5-phenyl-pyrrole-3-carboxamide derivatives incorporating a pyrrolidine moiety have demonstrated affinity for D2-like receptors. nih.gov

The biological effects of pyrrolidinone derivatives are often a result of their ability to modulate specific cellular signaling pathways. For instance, by inhibiting enzymes like PARP, these compounds can interfere with the DNA damage repair pathway, which is a key strategy in cancer therapy. nih.gov The modulation of endocannabinoid signaling through the inhibition of MAGL and FAAH can impact pathways involved in pain and inflammation. mdpi.com Similarly, the inhibition of α-glucosidase directly affects carbohydrate metabolism pathways. nih.gov

Structure-Activity Relationship (SAR) Studies for Optimized Biological Potency

Structure-activity relationship (SAR) studies are essential for optimizing the biological potency of pyrrolidinone analogues. These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

For pyrrolidinone-based inhibitors of Penicillin-Binding Protein 3 (PBP3) in P. aeruginosa, SAR studies have revealed that a 3-hydroxyl group and a heteroaryl group attached to the N-pyrrolidine-2,3-dione via a methylene (B1212753) linker are crucial for target inhibition. nih.govmdpi.com The replacement of the 3-hydroxyl group with amines resulted in a loss of inhibitory activity, highlighting the importance of this functional group for interaction with the target enzyme. mdpi.com

In the context of dopamine D2/D3 receptor ligands, SAR studies of eticlopride analogues have shown that modifications to the pyrrolidine ring are generally detrimental to binding affinity. nih.gov However, the addition of a linker and a secondary pharmacophore to the pyrrolidine nitrogen can improve affinity. nih.gov Furthermore, O-alkylation at the 4-position of the benzamide ring was found to be more favorable than N-alkylation of the pyrrolidine. nih.gov

For α-glucosidase inhibitors, SAR studies on dihydroxy pyrrolidine derivatives indicated that the nature of the substitution on the acrylimidamide portion of the molecule significantly influences inhibitory activity. researchgate.net For instance, compounds with dicyclohexyl and dioctyl substitutions displayed the most potent inhibition. researchgate.net

The following table summarizes SAR findings for different classes of pyrrolidinone derivatives:

| Target | Scaffold | Key Structural Features for Activity | Reference |

| PBP3 | Pyrrolidine-2,3-dione | 3-hydroxyl group; Heteroaryl group at R1 via methylene linker | nih.govmdpi.com |

| D2/D3 Receptors | Eticlopride-based | O-alkylation at 4-position > N-alkylation of pyrrolidine | nih.gov |

| α-Glucosidase | Dihydroxy pyrrolidine | Dicyclohexyl and dioctyl substitutions on acrylimidamide | researchgate.net |

Impact of Stereochemistry on Biological Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of pyrrolidinone derivatives. science.govlongdom.org The specific spatial orientation of substituents on the pyrrolidinone ring can significantly influence how a molecule interacts with its biological target, such as an enzyme or receptor. nih.gov

The non-planar nature of the pyrrolidinone ring, a phenomenon known as "pseudorotation," contributes to its ability to explore a wide pharmacophore space. nih.gov The presence of chiral centers in the pyrrolidinone scaffold allows for the existence of multiple stereoisomers, each of which can exhibit different biological profiles due to their distinct binding modes with enantioselective proteins. nih.gov

For example, in the development of inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib, modifications to the stereochemistry of substituents on a pyrrolidine pentamine scaffold had varying effects on the inhibitory properties. nih.gov Similarly, for certain pyrrolidinone analogues, the configuration of a chiral center can determine whether the compound acts as an antagonist or has other selective activities. nih.gov The potency of a drug is often influenced by its stereochemistry, making the assignment of the absolute configuration of new synthetic analogues a crucial step in drug development. science.gov

Exploration of Multifunctional Pyrrolidinone Derivatives for Concurrent Targeting

The core structure of 1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one presents several key features that can be chemically modified to interact with a variety of biological targets. The benzyl (B1604629) group, the hydroxyl moiety, and the methyl group on the pyrrolidinone ring can all be altered to fine-tune the compound's pharmacological profile. By strategically designing analogues of this parent compound, researchers aim to create derivatives that can concurrently engage with multiple proteins or pathways involved in a specific disease.

One area of significant interest is the development of dual-target inhibitors for complex diseases such as cancer and neurodegenerative disorders. For instance, in the context of cancer, pyrrolidinone derivatives have been investigated for their ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs). These enzymes play crucial roles in tumor growth, angiogenesis, and metastasis. By targeting more than one RTK, it is possible to overcome the resistance mechanisms that can arise from the redundancy and crosstalk between signaling pathways.

While specific research on the multifunctional targeting of this compound analogues is an emerging area, the broader class of pyrrolidinone derivatives has shown promise. For example, studies on structurally related compounds have demonstrated dual inhibitory activity against enzymes such as α-glucosidase and aldose reductase, which are both implicated in the complications of diabetes. This suggests that the this compound scaffold could be similarly functionalized to achieve concurrent inhibition of multiple targets.

The design of such multifunctional agents often involves a combination of computational modeling and synthetic chemistry. Molecular docking studies can help to predict how different analogues will bind to the active sites of various target proteins. This information can then guide the synthesis of novel derivatives with optimized affinity and selectivity for the desired combination of targets.

The following table summarizes the potential for multifunctional activity based on the structural features of this compound analogues and the known activities of related pyrrolidinone derivatives.

| Structural Feature | Potential for Modification | Potential Biological Targets for Concurrent Inhibition |

| Benzyl Group | Substitution on the aromatic ring | Kinases, G-protein coupled receptors (GPCRs) |

| Hydroxyl Group | Esterification, etherification, replacement with other functional groups | Enzymes with hydrogen bonding interactions in the active site |

| Methyl Group | Replacement with other alkyl or aryl groups | Introduction of steric bulk to influence selectivity |

| Pyrrolidinone Ring | Modification of the lactam ring | Core scaffold for interaction with various enzyme families |

It is important to note that the exploration of this compound analogues as multifunctional derivatives is still in its early stages. Further research is needed to synthesize and evaluate a wider range of these compounds to fully understand their potential for concurrent targeting and to identify lead candidates for further development. The data from such studies will be crucial in establishing the structure-activity relationships that govern the multi-target activity of this promising class of molecules.

Applications of 1 Benzyl 4 Hydroxy 4 Methylpyrrolidin 2 One in Advanced Organic Synthesis and Medicinal Chemistry

Role as a Versatile Synthetic Intermediate

1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one is a valuable synthetic intermediate due to its distinct structural features. The molecule incorporates a lactam (a cyclic amide) within a five-membered ring, a tertiary alcohol, a quaternary stereocenter at the 4-position, and a benzyl (B1604629) group protecting the nitrogen atom. Each of these features offers a handle for specific chemical transformations, making the compound a versatile precursor for a variety of more complex derivatives.

The key functional groups and their synthetic potential are summarized below:

N-Benzyl Group: This group serves as a common protecting group for the nitrogen atom of the lactam. It is relatively stable under many reaction conditions but can be readily removed via catalytic hydrogenation (debenzylation). This unmasks the secondary lactam, allowing for further functionalization at the nitrogen position.

Tertiary Hydroxyl Group (-OH): The hydroxyl group at the C4 position can be subjected to various reactions. It can be esterified or etherified to introduce new functional groups. Dehydration of this tertiary alcohol can create a double bond within the ring, leading to the formation of unsaturated pyrrolidinone derivatives, which are themselves useful in cycloaddition and other reactions.

Lactam Carbonyl Group (C=O): The amide carbonyl is a key functional group that can be reduced to yield the corresponding pyrrolidine (B122466). This transformation is fundamental for converting the lactam scaffold into alkaloid-like structures.

The combination of these features in a single molecule allows for a stepwise and controlled modification, enabling the synthesis of a diverse library of compounds from a single starting intermediate.

Table 1: Key Structural Features and Synthetic Utility

| Feature | Chemical Group | Potential Transformations | Resulting Structure |

|---|---|---|---|

| Nitrogen Protection | N-Benzyl | Catalytic Hydrogenation | Secondary Lactam (NH) |

| Tertiary Alcohol | C4-OH | Esterification, Etherification, Dehydration | Ester/Ether Derivatives, Unsaturated Pyrrolidinone |

| Lactam Functionality | Carbonyl (C=O) | Reduction (e.g., with LiAlH₄) | Substituted Pyrrolidine |

Application in the Synthesis of Complex Organic Molecules

The rigid pyrrolidinone core of this compound serves as an excellent scaffold for constructing more elaborate molecular architectures. Its utility lies in its ability to introduce a specific, conformationally restricted nitrogen-containing heterocycle into a target molecule. This is particularly important in medicinal chemistry, where the three-dimensional shape of a drug molecule is critical for its interaction with biological targets.

Synthetic strategies often involve using this intermediate to build spirocyclic systems or to append larger molecular fragments onto the pyrrolidinone core. For instance, the hydroxyl group can be used as an anchor point for attaching other ring systems, while the removal of the N-benzyl group allows for the introduction of diverse substituents, profoundly altering the molecule's steric and electronic properties. The synthesis of spiro[pyrrolidine-3,3′-oxindoles], for example, relies on pyrrolidine precursors to create potent anti-cancer agents. nih.gov While not directly starting from the title compound, this illustrates the synthetic principle of using such building blocks.

Utilization as a Building Block for Bioactive Natural Product Analogues (e.g., alkaloids, azasugars)

Many biologically active natural products, particularly alkaloids and azasugars, contain substituted pyrrolidine or piperidine rings. This compound is an attractive starting material for the synthesis of analogues of these natural products.

Alkaloid Analogues: Alkaloids are a diverse group of naturally occurring compounds that often exhibit significant physiological activity. The pyrrolidine ring is a common structural motif in this class. By reducing the lactam carbonyl of this compound, chemists can access the core pyrrolidine structure. The existing substituents (hydroxyl and methyl groups) mimic the stereochemical complexity found in many natural alkaloids, making it a valuable chiron (a chiral building block) for generating novel, non-natural alkaloid-like molecules for pharmacological screening.

Azasugar Analogues: Azasugars are polyhydroxylated pyrrolidines, piperidines, or indolizidines that are structural mimics of carbohydrates. nih.gov They can act as potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in crucial biological processes, giving them therapeutic potential for treating diabetes, viral infections, and cancer. nih.gov The 4-hydroxy-pyrrolidin-2-one structure is a precursor to the polyhydroxylated pyrrolidine core of azasugars. For example, 1,4-dideoxy-1,4-imino-L-arabinitol, a potent α-glycosidase inhibitor, is a polyhydroxylated pyrrolidine, highlighting the importance of this structural class. nih.gov Intermediates like this compound provide a ready-made scaffold that can be further hydroxylated or modified to produce a wide range of azasugar analogues.

Contributions to Pharmacophore Development in Drug Discovery

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of effective drugs often relies on identifying and optimizing a specific pharmacophore. The five-membered pyrrolidine ring is a privileged scaffold in this context because its non-planar, three-dimensional structure allows substituents to be precisely positioned in space to interact with a target receptor or enzyme. nih.gov

This compound contributes to pharmacophore development in several ways:

Structural Rigidity: The pyrrolidinone ring is conformationally more restricted than an open-chain molecule. The presence of the quaternary center at C4 further reduces conformational flexibility. This rigidity is advantageous in drug design because it reduces the entropic penalty of binding to a target, potentially leading to higher affinity.

Defined Spatial Vectors: The functional groups (benzyl, hydroxyl, carbonyl oxygen) are oriented in specific vectors from the central scaffold. These groups can serve as hydrogen bond donors/acceptors, or engage in hydrophobic or aromatic interactions. By using this building block, medicinal chemists can incorporate these specific interaction points into a larger molecule to match a known pharmacophore model.

Scaffold for Library Synthesis: The versatility of the intermediate allows for the creation of a library of related compounds where each functional group is systematically modified. This library can then be screened against biological targets to explore the structure-activity relationship (SAR) and refine the pharmacophore model for a particular therapeutic target, such as glycine (B1666218) transporter-1 (GlyT1) inhibitors or N-methyl-D-aspartate (NMDA) receptor antagonists. nih.gov

Future Research Directions and Emerging Paradigms for Hydroxylated Pyrrolidinone Scaffolds

Development of Novel and Efficient Stereoselective Synthetic Strategies

The control of stereochemistry is paramount in drug design, as different stereoisomers can have vastly different biological activities. nih.gov Future synthetic efforts will focus on developing more efficient and highly stereoselective methods for constructing hydroxylated pyrrolidinone cores. This includes the enantiospecific synthesis from chiral pool starting materials like serine and 4-hydroxy-L-proline, which provides a reliable way to produce optically pure compounds. nih.govunirioja.es Additionally, the development of novel multicomponent nih.gov and cascade reactions acs.org will be crucial for rapidly assembling molecular complexity from simple precursors in a single pot, improving atom economy and reducing waste. chemheterocycles.com

Advanced Computational Studies for Rational Design and Lead Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of new therapeutic agents. patsnap.com Advanced computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations, will be increasingly applied to the design of novel hydroxylated pyrrolidinone derivatives. researchgate.netnih.gov These techniques allow researchers to predict how a molecule will bind to its target protein, understand the structural basis for its activity, and optimize its properties to enhance potency and reduce off-target effects. nih.govemanresearch.org Such in silico studies accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates. researchgate.net

In-depth Investigations of Molecular Target Interactions and Selectivity

A deep understanding of how a drug molecule interacts with its biological target at an atomic level is crucial for developing safer and more effective medicines. Future research will involve in-depth investigations into the molecular interactions between hydroxylated pyrrolidinone scaffolds and their protein targets. Techniques like X-ray crystallography can reveal the precise binding mode of these compounds, highlighting key interactions, such as hydrogen bonds formed by the hydroxyl group, that contribute to their affinity and selectivity. nih.gov Elucidating these interactions is essential for designing next-generation inhibitors that are highly selective for their intended target, thereby minimizing potential side effects. nih.govnih.gov

Integration of Pyrrolidinone Chemistry with Emerging Synthetic Methodologies

The field of organic synthesis is constantly evolving, with new methodologies offering unprecedented efficiency and control. The integration of pyrrolidinone chemistry with these emerging techniques will be a key driver of future innovation. This includes the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, tandfonline.com the development of novel cycloaddition strategies, tandfonline.com and the application of biocatalysis for highly selective transformations. These modern methods will not only streamline the synthesis of known pyrrolidinone-based drugs but also enable the construction of novel and previously inaccessible molecular architectures for biological screening. chemheterocycles.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for 1-Benzyl-4-hydroxy-4-methylpyrrolidin-2-one, and how are key parameters optimized?

- Answer : The synthesis typically involves multi-step organic reactions, such as benzylation of pyrrolidinone precursors followed by hydroxylation and methylation. Key parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., dichloromethane) for benzylation steps improve reaction efficiency, while ethanol or methanol is preferred for hydroxylation .

-

Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance hydrogenation efficiency during benzyl group introduction .

-

Temperature control : Reflux conditions (70–100°C) are critical for achieving high yields in cyclization steps .

-

Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) ensures high purity (>95%) .

Reaction Step Optimal Conditions Yield Range Benzylation Pd/C, H₂, DCM, RT 60–75% Hydroxylation H₂O₂, Ethanol, 50°C 45–65% Methylation CH₃I, K₂CO₃, DMF 70–85%

Q. Which analytical techniques are critical for characterizing this compound?

- Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., hydroxyl group at C4) and benzyl substitution patterns. For example, the hydroxyl proton appears as a broad singlet at δ 4.8–5.2 ppm .

- LC-MS : Determines molecular weight (e.g., [M+H]⁺ at m/z 248.2) and purity (>98% via UV detection at 254 nm) .

- X-ray crystallography : Resolves stereochemistry (e.g., cis or trans configurations of substituents) using monoclinic crystal systems (space group P2₁) .

Advanced Research Questions

Q. How do structural modifications at the 4-hydroxy and benzyl positions influence biological activity and pharmacokinetics?

- Answer :

- Hydroxyl group : Enhances hydrogen bonding with biological targets (e.g., enzymes), improving binding affinity. However, it reduces lipophilicity, affecting membrane permeability .

- Benzyl group : Increases steric bulk, potentially improving selectivity for hydrophobic binding pockets. Fluorinated benzyl analogs show enhanced metabolic stability in hepatic microsome assays .

- Methyl substitution at C4 : Reduces rotational freedom, stabilizing bioactive conformations. Comparative studies with ethyl or propyl groups reveal trade-offs between potency and solubility .

Q. What strategies address contradictions in reported biological activity data for pyrrolidinone derivatives?

- Answer : Contradictions often arise from:

-

Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) to minimize false positives .

-

Enantiomeric purity : Chiral HPLC or SFC separates enantiomers, as racemic mixtures may exhibit divergent activities (e.g., R-enantiomer shows 10× higher potency than S) .

-

Metabolic interference : Use CYP450 inhibition assays to identify off-target effects. For example, benzyl substituents may inhibit CYP3A4, altering pharmacokinetic profiles .

Data Discrepancy Source Resolution Strategy Example Purity variations LC-MS with charged aerosol detection Crude vs. purified samples differ in IC₅₀ values Solvent effects Use uniform co-solvents (e.g., DMSO ≤0.1%) DMSO >1% artificially inflates solubility

Q. How can computational modeling guide the design of this compound derivatives?

- Answer :

- Docking simulations : Identify binding poses in target proteins (e.g., orexin receptors). The hydroxyl group forms hydrogen bonds with Glu²⁹⁸ in OX₁R, while the benzyl group occupies a hydrophobic subpocket .

- QSAR models : Correlate substituent electronegativity (Hammett σ values) with activity. For example, electron-withdrawing groups at the benzyl para position improve IC₅₀ by 30–50% .

- MD simulations : Predict metabolic stability by modeling CYP450 interactions. Methyl groups at C4 reduce oxidative metabolism compared to ethyl analogs .

Data Contradiction Analysis

- Example : Conflicting reports on anti-inflammatory activity may stem from:

- Cell line differences : Primary macrophages vs. immortalized lines (e.g., RAW264.7) show varying NF-κB responses .

- Probe interference : Fluorescent assays (e.g., Calcein-AM) may interact with the compound’s benzyl group, requiring validation via ELISA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.